molecular formula C25H21N5O B1220702 2-Ethyl-4-((2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl)methoxy)quinoline hydrochloride CAS No. 143494-72-8

2-Ethyl-4-((2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl)methoxy)quinoline hydrochloride

Cat. No.: B1220702
CAS No.: 143494-72-8
M. Wt: 407.5 g/mol
InChI Key: FSJCYXPMWQPVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has garnered interest due to its unique mechanism of action and promising therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI-D8731 involves several key steps:

Industrial Production Methods

Industrial production methods for ICI-D8731 typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

ICI-D8731 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or other functional groups.

    Substitution: Substitution reactions, particularly involving halogens, can produce various analogs of ICI-D8731.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions typically use reagents like bromine and chlorine in the presence of catalysts.

Major Products

Scientific Research Applications

ICI-D8731 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nonpeptide angiotensin II antagonists.

    Biology: Investigated for its effects on cellular pathways and receptor interactions.

    Medicine: Explored as a potential treatment for hypertension and heart failure.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

ICI-D8731 exerts its effects by blocking the angiotensin II receptor, preventing the binding of angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

    Losartan: Another angiotensin II antagonist with similar therapeutic applications.

    Valsartan: Known for its use in treating hypertension and heart failure.

    Candesartan: A potent angiotensin II receptor blocker with a longer duration of action.

Uniqueness

ICI-D8731 stands out due to its nonpeptide structure, which offers distinct pharmacokinetic properties and potential advantages in terms of bioavailability and receptor selectivity.

Properties

CAS No.

143494-72-8

Molecular Formula

C25H21N5O

Molecular Weight

407.5 g/mol

IUPAC Name

2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]quinoline

InChI

InChI=1S/C25H21N5O/c1-2-19-15-24(22-9-5-6-10-23(22)26-19)31-16-17-11-13-18(14-12-17)20-7-3-4-8-21(20)25-27-29-30-28-25/h3-15H,2,16H2,1H3,(H,27,28,29,30)

InChI Key

FSJCYXPMWQPVOS-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=C1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Synonyms

2-ethyl-4-((2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl)methoxy)quinoline hydrochloride
D 8731
D-8731
ICI D8731
ICI-D8731
ZD 8731
ZD-8731
Zeneca ZD8731

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.